(2-(3,5-Dimethylphenyl)cyclopropyl)methanamine
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Overview
Description
(2-(3,5-Dimethylphenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C12H17N It is a cyclopropyl derivative of methanamine, featuring a 3,5-dimethylphenyl group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Dimethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method is the reaction of 3,5-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(3,5-Dimethylphenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylmethanol derivatives.
Substitution: Formation of N-substituted cyclopropylmethanamines.
Scientific Research Applications
(2-(3,5-Dimethylphenyl)cyclopropyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(3,5-Dimethylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-(3-Chlorophenyl)cyclopropyl)methanamine
- (2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine
- (2-(3,5-Dimethylphenyl)cyclopropyl)methanol
Uniqueness
(2-(3,5-Dimethylphenyl)cyclopropyl)methanamine is unique due to its specific structural features, such as the presence of the 3,5-dimethylphenyl group and the cyclopropyl ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(2-(3,5-Dimethylphenyl)cyclopropyl)methanamine, also referred to as (R)-cyclopropyl(2,5-dimethylphenyl)methanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with neurotransmitter systems, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropyl group connected to a methanamine moiety, with a 3,5-dimethylphenyl substituent. Its molecular formula is C_{12}H_{17}N, indicating the presence of 12 carbon atoms, 17 hydrogen atoms, and one nitrogen atom. The unique steric and electronic properties imparted by the cyclopropyl group make it a candidate for various biological applications.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This interaction is crucial for understanding its potential therapeutic effects in neurological disorders.
- Antidepressant Potential : The compound has been identified as a potential lead for drug discovery targeting depression and anxiety disorders due to its structural similarity to known antidepressants. It may act as a selective agonist for serotonin receptors, specifically 5-HT_2C receptors .
- Antimicrobial and Anti-inflammatory Properties : Additional studies have indicated that the compound may possess antimicrobial and anti-inflammatory activities, which are essential for developing new therapeutic agents.
The mechanism of action involves several key interactions:
- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Hydrophobic Interactions : The cyclopropyl moiety may interact with hydrophobic pockets in proteins, affecting their activity. This suggests that the compound could inhibit various enzymes, contributing to its antimicrobial and anti-inflammatory effects.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution Reactions : Utilizing cyclopropyl halides and amines.
- Reduction Reactions : Starting from ketones or imines followed by reduction processes.
These synthetic routes allow for modifications that enhance the compound's biological activity.
Pharmacological Evaluation
A study evaluated the pharmacological profile of this compound in animal models. The results indicated:
- Reduction in Immobility Time : In forced swim tests, compounds similar to this compound significantly reduced immobility times compared to control groups. This effect is indicative of antidepressant-like activity .
Interaction Studies
Interaction studies involving this compound focused on its binding affinity to various receptors:
- Dopaminergic and Serotonergic Systems : The compound showed promising binding affinity towards dopamine D_2 and serotonin 5-HT_2C receptors. These interactions suggest potential applications in treating mood disorders .
Data Tables
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[2-(3,5-dimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-8-3-9(2)5-10(4-8)12-6-11(12)7-13/h3-5,11-12H,6-7,13H2,1-2H3 |
InChI Key |
ZKURLBGWPAWODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CC2CN)C |
Origin of Product |
United States |
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